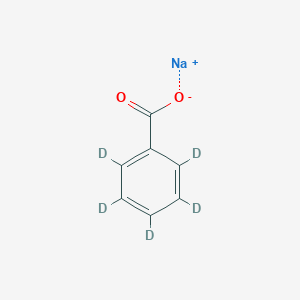

Sodium benzoate-d5

Descripción

The exact mass of the compound Sodium benzoate-d5 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium benzoate-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium benzoate-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

sodium;2,3,4,5,6-pentadeuteriobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2.Na/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1/i1D,2D,3D,4D,5D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMKPNITSTVMEF-GWVWGMRQSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)[O-])[2H])[2H].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635460 |

Source

|

| Record name | Sodium (~2~H_5_)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62790-26-5 |

Source

|

| Record name | Sodium (~2~H_5_)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium benzoate-d5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sodium benzoate-d5 chemical properties

Technical Whitepaper: Sodium Benzoate-d5

Executive Summary

Sodium Benzoate-d5 (CAS: 62790-26-5) is the stable, isotopically labeled salt of benzoic acid, where the five hydrogen atoms on the phenyl ring are replaced by deuterium (

By mimicking the physicochemical properties of the target analyte while retaining a distinct mass shift (+5 Da), Sodium Benzoate-d5 effectively compensates for matrix effects, ionization suppression, and extraction variability in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows. This guide details its chemical specifications, synthesis logic, and a validated protocol for its deployment in high-throughput analytical laboratories.

Chemical & Physical Specifications

The following data characterizes high-purity (>98 atom % D) Sodium Benzoate-d5 used in analytical grade applications.

| Property | Specification |

| Chemical Name | Sodium Benzoate-d5 |

| Synonyms | Benzoic acid-d5 sodium salt; Sodium pentadeuteriobenzoate |

| CAS Number | 62790-26-5 |

| Molecular Formula | |

| Molecular Weight | 149.13 g/mol (vs. 144.10 g/mol for non-deuterated) |

| Appearance | White crystalline powder or granules |

| Solubility | Highly soluble in water (>500 g/L); sparingly soluble in ethanol |

| Isotopic Purity | |

| Hygroscopicity | Hygroscopic; store in desiccated conditions |

| Melting Point | >300°C (decomposes/chars prior to melting) |

| Acidity (pKa) | ~4.20 (referring to the conjugate acid, Benzoic acid-d5) |

Synthesis & Preparation Logic

The synthesis of Sodium Benzoate-d5 is a direct neutralization reaction. The choice of the d5 isotopologue (phenyl ring deuteration) over carboxyl-deuteration is critical. Deuteriums on the phenyl ring are non-exchangeable in aqueous solution, ensuring the isotopic label remains intact during extraction and chromatography. Carboxyl deuteriums would rapidly exchange with solvent protons, rendering the IS useless.

Synthesis Workflow

The precursor, Benzoic acid-d5, is typically produced via the hydrolysis of Benzotrichloride-d5 or oxidation of Toluene-d8. The final salt formation is achieved by reacting the acid with stoichiometric Sodium Hydroxide (NaOH).

Figure 1: Synthesis pathway for Sodium Benzoate-d5 via neutralization.

Analytical Application: LC-MS/MS Internal Standard

The primary utility of Sodium Benzoate-d5 is in Isotope Dilution Mass Spectrometry (IDMS) . In this workflow, the IS is spiked into the sample before any sample preparation. Because the d5-analog behaves almost identically to the analyte during extraction and chromatography but is differentiated by the mass spectrometer, it corrects for recovery losses and ion suppression.

Mechanism of Detection

Benzoic acid and its salts are best analyzed in Negative Electrospray Ionization (ESI-) mode. The sodium salt dissociates in the mobile phase, and the free benzoate anion is detected.

-

Ionization:

-

Fragmentation (MS/MS): The precursor ion (Benzoate-d5) loses a neutral Carbon Dioxide (

) molecule to form the Phenyl-d5 anion.

MS/MS Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Loss |

|---|---|---|---|

| Sodium Benzoate (Analyte) | 121.0 [M-H]⁻ | 77.0 [C₆H₅]⁻ | -44 Da (CO₂) |

| Sodium Benzoate-d5 (IS) | 126.0 [M-H]⁻ | 82.0 [C₆D₅]⁻ | -44 Da (CO₂) |

Validated Experimental Protocol

Objective: Quantification of Sodium Benzoate in Beverage Matrix.

Reagents:

-

Stock Solution A (Analyte): Sodium Benzoate (non-labeled) 1 mg/mL in water.

-

Stock Solution B (IS): Sodium Benzoate-d5 1 mg/mL in water.

-

Mobile Phase: 50:50 Methanol : 10mM Ammonium Acetate (pH adjusted to 4.5 with Acetic Acid). Note: Acidic pH is crucial to suppress ionization slightly and increase retention on C18 columns.

Step-by-Step Workflow:

-

Sample Preparation:

-

Aliquot 1.0 mL of beverage sample.

-

Spike: Add 50 µL of Stock Solution B (IS) to the sample. Vortex for 30s.

-

Precipitation/Dilution: Add 9.0 mL of Acetonitrile or Mobile Phase. Centrifuge at 10,000 rpm for 5 mins to remove particulates/proteins.

-

Transfer supernatant to an autosampler vial.

-

-

LC Conditions:

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS Parameters (Source: ESI Negative):

-

Capillary Voltage: 2.5 kV.

-

Source Temp: 150°C.

-

Desolvation Temp: 400°C.

-

Collision Energy: 10–15 eV (Optimized for decarboxylation).

-

-

Data Analysis:

-

Calculate the Area Ratio:

-

Plot ratio against concentration standard curve.

-

Figure 2: Analytical workflow for Isotope Dilution Mass Spectrometry using Sodium Benzoate-d5.

Handling, Stability & Safety

-

Storage: Sodium Benzoate-d5 is hygroscopic.[1] It must be stored at room temperature (15-25°C) in a tightly sealed container, preferably within a desiccator.

-

Stability: Stable under normal laboratory conditions. Stock solutions in water should be refrigerated (4°C) and are generally stable for 1-3 months.

-

Safety (GHS Class):

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23671533, Sodium benzoate-d5. Retrieved February 7, 2026 from [Link]

-

Gören, A. C., et al. (2015). HPLC and LC-MS/MS methods for determination of sodium benzoate and potassium sorbate in food and beverages. Food Chemistry. Retrieved from [Link]

-

Waters Corporation. LC-MS/MS Analysis of Preservatives using Negative Electrospray Ionization. Application Note. Retrieved from [Link]

Sources

Sodium Benzoate-d5 (CAS No. 62790-26-5): A Comprehensive Technical Guide for Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isotopically Labeled Internal Standards in Drug Development

In the landscape of modern drug discovery and development, the precise quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical applications due to its inherent selectivity and sensitivity. However, the accuracy and reproducibility of these assays are critically dependent on the effective use of internal standards. Stable isotope-labeled (SIL) internal standards, which are analogues of the analyte containing heavy isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), are considered the most reliable choice for correcting variabilities during sample preparation and analysis.[1] This guide provides an in-depth technical overview of Sodium benzoate-d5, a deuterated analog of sodium benzoate, and its application as an internal standard in quantitative bioanalysis.

Compound Profile: Sodium Benzoate-d5

Sodium benzoate-d5, with the Chemical Abstracts Service (CAS) number 62790-26-5 , is a deuterated form of sodium benzoate where the five hydrogen atoms on the benzene ring have been replaced with deuterium atoms.[2][3] This isotopic substitution results in a mass shift of +5 atomic mass units compared to the unlabeled compound, allowing for its distinct detection by a mass spectrometer while maintaining nearly identical physicochemical properties to the endogenous analyte.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 62790-26-5 | [2][3] |

| Molecular Formula | C₇D₅NaO₂ | [2] |

| Molecular Weight | 149.14 g/mol | [2] |

| Synonyms | Benzoic Acid-d5 Sodium Salt, Sodium pentadeuteriobenzoate | [2] |

| Isotopic Enrichment | Typically ≥98 atom % D | [2] |

| Appearance | White to off-white solid | |

| Solubility | Freely soluble in water, sparingly soluble in ethanol. |

Synthesis and Isotopic Stability

The synthesis of Sodium benzoate-d5 typically involves the deuteration of benzoic acid followed by neutralization with a sodium base. A common laboratory-scale method for deuteration is the platinum-catalyzed hydrogen-deuterium exchange of benzoic acid in deuterium oxide (D₂O) under elevated temperature and pressure. The resulting benzoic acid-d5 is then reacted with sodium hydroxide or sodium bicarbonate to yield Sodium benzoate-d5.[4]

It is crucial for the deuterium labels to be on non-exchangeable positions to ensure isotopic stability throughout the analytical process. The deuterium atoms on the aromatic ring of Sodium benzoate-d5 are stable under typical bioanalytical conditions and are not prone to back-exchange with protons from the solvent or matrix.

The Principle of Stable Isotope Dilution Analysis

The use of Sodium benzoate-d5 as an internal standard is based on the principle of stable isotope dilution analysis. A known amount of the internal standard is added to the biological sample at the earliest stage of the sample preparation process. Because the internal standard is chemically identical to the analyte (benzoic acid/benzoate), it will behave in the same manner during all subsequent steps, including extraction, derivatization (if any), and chromatographic separation. Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard.

In the mass spectrometer, the analyte and the internal standard are detected as distinct chemical entities due to their mass difference. The ratio of the analyte's signal to the internal standard's signal is then used to calculate the concentration of the analyte in the original sample. This ratiometric measurement effectively compensates for variations in sample recovery and matrix effects, leading to highly accurate and precise quantification.

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Experimental Protocol: Quantification of Benzoic Acid in Human Plasma using UPLC-MS/MS

This section provides a detailed, field-proven protocol for the quantification of benzoic acid in human plasma using Sodium benzoate-d5 as an internal standard. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Materials and Reagents

-

Analytes: Benzoic acid, Sodium benzoate-d5 (isotopic purity ≥98%)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (LC-MS grade)

-

Chemicals: Human plasma (drug-free), from a reputable supplier.

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of benzoic acid and Sodium benzoate-d5 into separate 10 mL volumetric flasks.

-

Dissolve in methanol and make up to the mark.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of benzoic acid by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water. These will be used to spike the calibration standards and quality control (QC) samples.

-

-

Internal Standard Working Solution (1 µg/mL):

-

Dilute the Sodium benzoate-d5 primary stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 1 µg/mL.

-

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules like benzoic acid from plasma.

-

Sample Thawing: Thaw plasma samples and vortex to ensure homogeneity.

-

Aliquoting: Pipette 100 µL of plasma (calibration standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Spiking with Internal Standard: Add 20 µL of the 1 µg/mL Sodium benzoate-d5 working solution to each tube.

-

Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 v/v acetonitrile:water with 0.1% formic acid).

-

Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.

-

Injection: Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

Caption: Sample preparation workflow using protein precipitation.

UPLC-MS/MS Conditions

The following are typical starting conditions that should be optimized for your specific instrumentation.

UPLC System:

| Parameter | Recommended Setting |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometer:

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions:

Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor and product ions for benzoic acid and its deuterated internal standard should be optimized.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Benzoic Acid | 121.0 | 77.0 | 15 |

| Sodium benzoate-d5 | 126.0 | 82.0 | 15 |

Note: Collision energies should be optimized for your specific instrument to achieve the most stable and intense fragment ion signal.

Method Validation Considerations

A robust bioanalytical method requires thorough validation according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity and Range: The concentration range over which the assay is accurate and precise.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in the data, respectively. Assessed at multiple QC levels (low, medium, high).

-

Matrix Effect: The alteration of ionization efficiency due to co-eluting matrix components.

-

Recovery: The efficiency of the extraction process.

-

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).

The use of Sodium benzoate-d5 is instrumental in ensuring that these validation criteria are met, particularly in mitigating the impact of matrix effects and variable recovery.

Conclusion: Ensuring Data Integrity in Bioanalysis

Sodium benzoate-d5 (CAS No. 62790-26-5) is an indispensable tool for researchers and drug development professionals requiring accurate and precise quantification of benzoic acid in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays provides a self-validating system that corrects for analytical variability, thereby ensuring the highest level of data integrity. The detailed protocol and principles outlined in this guide serve as a comprehensive resource for the successful implementation of Sodium benzoate-d5 in demanding bioanalytical applications.

References

-

PubChem. (n.d.). Sodium benzoate-d5. Retrieved February 7, 2026, from [Link]

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Volume 1. John Wiley & Sons.

-

Goren, A. C., Bilsel, G., Simsek, A., Bilsel, M., Akcadag, F., Topal, K., & Ozgen, H. (2015). HPLC and LC-MS/MS methods for determination of sodium benzoate and potassium sorbate in food and beverages: performances of local accredited laboratories via proficiency tests in Turkey. Food chemistry, 175, 398–405. [Link]

-

Penner, N. A., Ramanathan, R., Zgoda-Pols, J. R., & Chowdhury, S. K. (2010). Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards. Journal of pharmaceutical and biomedical analysis, 52(4), 534–543. [Link]

Sources

- 1. [Quantitative determination of hippuric acid in urine using high pressure liquid chromatography (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative determination of hippuric and m-methylhippuric acids in urine by high-speed liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. semanticscholar.org [semanticscholar.org]

Technical Guide: Molecular Weight and Analytical Applications of Sodium Benzoate-d5

Abstract This technical guide provides a comprehensive analysis of Sodium benzoate-d5 (CAS: 62790-26-5), a deuterated isotopologue of sodium benzoate used primarily as an Internal Standard (IS) in quantitative mass spectrometry (LC-MS/GC-MS) and NMR spectroscopy. Beyond a simple molecular weight lookup, this document details the atomic-level derivation of its mass, the impact of isotopic enrichment on quantitative accuracy, and a self-validating experimental protocol for its use in drug development and food safety analysis.

Physicochemical Core: Molecular Weight & Isotopic Substitution

The Deuterium Shift

Sodium benzoate-d5 is produced by replacing the five aromatic protons (

Chemical Formula:

Detailed Mass Calculation

To understand the precise molecular weight (MW) used in high-resolution mass spectrometry (HRMS), we must distinguish between Average Molecular Weight (used for gravimetric preparation) and Monoisotopic Mass (used for MS detection).

Table 1: Atomic Mass Contributions

| Element | Isotope | Atomic Mass (Da) [1] | Count | Total Mass Contribution (Da) |

| Carbon | 12.000000 | 7 | 84.000000 | |

| Oxygen | 15.994915 | 2 | 31.989830 | |

| Sodium | 22.989769 | 1 | 22.989769 | |

| Deuterium | 2.014102 | 5 | 10.070510 | |

| Hydrogen | 1.007825 | 0 | 0.000000 | |

| Total Monoisotopic Mass | 149.050109 |

-

Average Molecular Weight (D5): 149.13 g/mol (Weighted average of natural isotopes for Na, O, C plus enriched D).

-

Comparison to Non-Deuterated (H5):

-

Sodium Benzoate (

) MW: 144.10 g/mol .[1] -

Mass Shift (

): +5.03 Da.

-

Critical Insight: The +5 Da shift places the internal standard signal well outside the isotopic envelope of the natural analyte (typically M+1 and M+2 from

C), preventing "cross-talk" or spectral interference that compromises quantitation.

Isotopic Purity Considerations

Commercial Sodium benzoate-d5 typically specifies an isotopic enrichment of

-

Impact: If a standard is only 98% enriched, a small fraction of the molecules may be

or -

Correction: In ultra-trace analysis, one must check the "blank" channel of the analyte for signals arising from the IS impurities. However, for a +5 shift, the

(native) contribution from the IS is usually negligible.

Structural Visualization & Logic

The following diagram illustrates the structural substitution and the resulting mass shift logic used in MS method development.

Figure 1: Structural transformation from native Sodium Benzoate to the deuterated D5 isotopologue, highlighting the mass shift mechanism.

Analytical Applications & Workflow

Mass Spectrometry (LC-MS/MS)

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Sodium benzoate-d5 serves as the ideal Internal Standard because it shares nearly identical physicochemical properties (solubility, pKa, ionization efficiency) with the target analyte but is spectrally distinct.

Mechanism of Action:

-

Co-Elution: The D5 standard co-elutes (or elutes very close) to sodium benzoate.

-

Matrix Compensation: Any ion suppression or enhancement caused by the sample matrix affects both the analyte and the D5 standard equally.

-

Ratio Quantitation: Quantification is based on the ratio of Analyte Area / IS Area, canceling out ionization variability.

Note on Retention Time (The Isotope Effect): Deuterated compounds often exhibit a slightly shorter retention time than their protium counterparts in Reversed-Phase LC (RPLC) due to the slightly lower lipophilicity of the C-D bond compared to C-H [3]. For benzoate, this shift is typically minimal (< 0.1 min) but confirms the separation of the isotopic pair.

NMR Spectroscopy

In

Experimental Protocol: Self-Validating IS Workflow

Objective: Preparation of a calibration curve for Sodium Benzoate quantification using Sodium benzoate-d5 as the IS.

Stock Solution Preparation

-

Step 1: Weigh 10.0 mg of Sodium benzoate-d5 (MW 149.13).

-

Step 2: Dissolve in 10.0 mL of Methanol/Water (50:50 v/v) to create a 1.0 mg/mL (1000 ppm) stock.

-

Validation Check: Calculate the free acid equivalent if your target analyte is Benzoic Acid.

-

Conversion Factor:

.

-

-

Step 3: Store at -20°C. Stability is generally >1 year if sealed [4].

Spiking & Extraction (The "Internal Standard" Rule)

-

Rule: The IS must be added before any sample manipulation (extraction, filtration) to track recovery losses.

-

Protocol:

-

Aliquot 100

L of sample (e.g., plasma, beverage). -

Add 10

L of Sodium benzoate-d5 Working Solution (e.g., 10 -

Vortex mix for 30 seconds (Equilibration).

-

Perform protein precipitation or liquid-liquid extraction.

-

Inject supernatant into LC-MS.

-

LC-MS/MS Acquisition Parameters

Set up Multiple Reaction Monitoring (MRM) in Negative Ion Mode (ESI-).

Table 2: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Loss Fragment |

| Sodium Benzoate (Analyte) | 121.0 [M-Na] | 77.0 | |

| Sodium Benzoate-d5 (IS) | 126.0 [M-Na] | 82.0 |

Note: The precursor ion is the benzoate anion (

Visualizing the Analytical Workflow

Figure 2: Step-by-step workflow for quantitative analysis using Sodium Benzoate-d5, ensuring compensation for matrix effects and recovery losses.

References

-

National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for All Elements. Available at: [Link]

- Turowski, M., et al.Deuterium Isotope Effects on Hydrophobicity and Retention in Reversed-Phase Liquid Chromatography.

Sources

deuterated sodium benzoate structure

An In-Depth Technical Guide to Deuterated Sodium Benzoate

Abstract

Deuterated sodium benzoate, particularly Sodium benzoate-d5, represents a critical tool in modern analytical and pharmaceutical sciences. As a stable isotope-labeled (SIL) analog of sodium benzoate, its applications extend from serving as a high-fidelity internal standard in quantitative mass spectrometry to its use as a tracer in metabolic research. The substitution of hydrogen with deuterium atoms on the phenyl ring imparts a unique mass signature without significantly altering its chemical properties, a feature that underpins its utility. This guide provides a comprehensive overview of the structure, synthesis, and characterization of deuterated sodium benzoate. It further details its principal applications with field-proven protocols, offering researchers and drug development professionals a practical reference for leveraging this compound in their workflows.

The Rationale for Deuteration: A Molecular Overview

Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a metabolic pathway.[1] Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is a favored choice for this purpose. The C-D bond is stronger than the C-H bond, an attribute that gives rise to the Kinetic Isotope Effect (KIE), where isotopically substituted molecules may react at different rates.[2] This phenomenon can be exploited to slow metabolic degradation at specific sites within a drug molecule, potentially improving its pharmacokinetic profile.[3][4][5]

Sodium benzoate (C₇H₅NaO₂) is the sodium salt of benzoic acid, a compound widely used as a preservative in food, beverages, and pharmaceuticals due to its antimicrobial properties.[6][7][8][9] Its deuterated counterpart, typically Sodium benzoate-d5 (C₇D₅NaO₂), replaces the five hydrogen atoms on the benzene ring with deuterium. This modification makes it an ideal internal standard for bioanalytical assays and a valuable tracer for studying the metabolic fate of benzoate-containing compounds.[10]

Structure and Physicochemical Properties

The core structure of deuterated sodium benzoate is identical to its non-deuterated form, with the exception of the isotopic substitution on the aromatic ring.

Chemical Structures

The structures of sodium benzoate and its pentadeuterated analog are depicted below.

Caption: Chemical structures of sodium benzoate and sodium benzoate-d5.

Comparative Physicochemical Data

The primary difference between the two compounds is their molecular weight, a direct consequence of the mass difference between hydrogen and deuterium. This mass shift is the basis for their differentiation in mass spectrometry.

| Property | Sodium Benzoate | Deuterated Sodium Benzoate (d5) | Data Source(s) |

| Chemical Formula | C₇H₅NaO₂ | C₆D₅CO₂Na | [8][11] |

| Molar Mass | ~144.11 g/mol | ~149.13 g/mol | [12] |

| CAS Number | 532-32-1 | 62790-26-5 | [13] |

| Appearance | White crystalline powder or granules | White crystalline powder | [8][12][14] |

| Melting Point | >300 °C | >300 °C | [14] |

| Solubility in Water | High (e.g., ~63 g/100 mL at 20°C) | High (assumed similar to parent) | [8][12][14] |

| Mass Shift | M | M+5 |

Synthesis and Purification

The synthesis of deuterated aromatic compounds often relies on isotope exchange reactions where protons on the aromatic ring are swapped for deuterons from a deuterium-rich source.

Synthesis via Platinum-Catalyzed H/D Exchange

A common and effective method for preparing deuterated benzoic acid (the precursor to sodium benzoate-d5) is through a platinum-catalyzed hydrogen-deuterium exchange in heavy water (D₂O).[15] The resulting deuterated benzoic acid can then be neutralized to form the sodium salt.

Caption: General workflow for the synthesis of sodium benzoate-d5.

Experimental Protocol: Synthesis

The following protocol is a representative methodology based on established literature procedures.[15]

-

Reaction Setup: In a high-pressure reaction vessel, dissolve sodium benzoate (1 equivalent) in 99.5%+ purity deuterium oxide (D₂O).

-

Catalyst Addition: Add a catalytic amount of platinum oxide (PtO₂).

-

Reduction & Sealing: Briefly bubble deuterium gas through the solution to reduce the oxide to platinum black, then evacuate and seal the vessel.

-

Exchange Reaction: Heat the vessel in a rocking furnace at 130°C for 72 hours to drive the exchange reaction. For maximum deuteration, this step may be repeated with a fresh portion of D₂O.

-

Isolation of Deuterated Acid: After cooling, filter off the platinum catalyst. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the pentadeuteriobenzoic acid.

-

Purification: Collect the solid by filtration and recrystallize from a suitable solvent to achieve high chemical purity.

-

Salt Formation: Dissolve the purified pentadeuteriobenzoic acid in water and carefully neutralize with a stoichiometric amount of sodium hydroxide or sodium bicarbonate.

-

Final Product Isolation: Evaporate the water under reduced pressure to yield the final product, sodium benzoate-d5, as a white solid.

Structural Characterization and Quality Control

Confirming the identity, isotopic enrichment, and purity of the final product is a critical, self-validating step in the workflow. This is primarily achieved through NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and isotopic analysis.

-

¹H-NMR (Proton NMR): In a ¹H-NMR spectrum of highly enriched sodium benzoate-d5 (in a solvent like D₂O), the characteristic aromatic proton signals (typically 7.3-7.8 ppm) will be almost entirely absent.[16] The degree of signal reduction directly correlates with the level of deuteration.

-

²H-NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A ²H-NMR spectrum will show signals in the aromatic region, confirming the presence and location of the deuterium atoms. It is a highly effective method for analyzing highly deuterated compounds.[17]

-

¹³C-NMR: The ¹³C spectrum will be similar to the non-deuterated standard, confirming the integrity of the carbon backbone. However, carbons bonded to deuterium will show characteristic triplet splitting due to C-D coupling.

Mass Spectrometry (MS)

MS provides definitive confirmation of successful deuteration by measuring the molecular weight of the compound.

-

Principle: Electrospray ionization (ESI) is commonly used to ionize the benzoate molecule.[18][19] For sodium benzoate-d5, the benzoate anion ([C₆D₅COO]⁻) will have a mass-to-charge ratio (m/z) of 126, which is 5 units higher than the non-deuterated benzoate anion (m/z 121). This "M+5" mass shift is unambiguous proof of pentadeuteration.

-

High-Resolution Mass Spectrometry (HRMS): HRMS can provide a highly accurate mass measurement, allowing for confirmation of the elemental formula (including the number of deuterium atoms) with a high degree of confidence.[20]

Analytical Workflow for Quality Control

Caption: A typical analytical workflow for the quality control of synthesized sodium benzoate-d5.

Applications in Drug Development and Research

The unique properties of deuterated sodium benzoate make it an invaluable tool in several scientific domains.

Internal Standard for Quantitative Analysis

The "gold standard" for quantitative bioanalysis using LC-MS/MS involves the use of a stable isotope-labeled internal standard.

-

Causality: Deuterated sodium benzoate-d5 is an ideal internal standard for the quantification of sodium benzoate. It co-elutes with the non-deuterated analyte during chromatography but is easily distinguished by its higher mass in the mass spectrometer.[10] Because it behaves almost identically during sample extraction, chromatography, and ionization, it effectively corrects for any sample loss or matrix effects, leading to highly accurate and precise quantification.

Protocol: Use as an Internal Standard in LC-MS/MS

-

Stock Solution Preparation: Prepare a certified stock solution of sodium benzoate-d5 (e.g., 1 mg/mL) in a suitable solvent like methanol or water.

-

Working Solution: Create a dilute working internal standard (IS) solution (e.g., 100 ng/mL) from the stock.

-

Sample Preparation: To each unknown sample, calibrator, and quality control sample, add a small, fixed volume of the working IS solution at the very beginning of the extraction process.

-

Extraction: Perform the sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

LC-MS/MS Analysis: Analyze the final extracts by LC-MS/MS. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte (e.g., m/z 121 → 77) and the internal standard (e.g., m/z 126 → 82).[21]

-

Quantification: The concentration of the analyte in the unknown sample is determined by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this ratio to a calibration curve.

Use in Metabolic and Pharmacokinetic (PK) Studies

Deuterium labeling is a powerful method for tracing the metabolic fate of molecules.[10] While sodium benzoate itself is rapidly metabolized and excreted, the principles of using its deuterated form apply to more complex drug molecules. Researchers can administer the deuterated compound and use MS-based techniques to identify and quantify metabolites, which will retain the deuterium label unless the metabolic transformation occurs at the site of deuteration. This allows for a clear distinction between endogenous compounds and drug-derived metabolites.

Conclusion

Deuterated sodium benzoate is more than just an isotopically labeled version of a common preservative; it is a precision tool that enables significant advancements in analytical chemistry and pharmaceutical development. Its role as an ideal internal standard ensures the accuracy and reliability of quantitative bioanalysis, a cornerstone of drug safety and efficacy studies. Furthermore, its application as a metabolic tracer provides invaluable insights into the complex pathways of drug metabolism. The synthesis and rigorous characterization of this compound are foundational to its reliable application, demanding expertise in both organic synthesis and advanced analytical techniques. As the pharmaceutical industry continues to seek greater precision and understanding in drug development, the utility of compounds like sodium benzoate-d5 will remain indispensable.

References

-

EFSA Panel on Food Additives and Nutrient Sources (ANS). (2016). Structural formula of sodium benzoate. ResearchGate. Retrieved from [Link]

-

Sathiavasan, K. (2017). How to prepare sodium benzoate from benzoic acid in organic chemistry. Quora. Retrieved from [Link]

- Google Patents. (2014). CN103724187A - Preparation method for sodium benzoate.

-

Wartenberg, L. (2023). Sodium Benzoate: Uses, Dangers, and Safety. Healthline. Retrieved from [Link]

-

Canadian Science Publishing. (1963). SYNTHESIS OF DEUTERIATED METHYL BENZOATES AND DIMETHYL PHTHALATES. Retrieved from [Link]

-

Kałużna-Czaplińska, J., et al. (2022). Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium benzoate. Retrieved from [Link]

-

precisionFDA. (n.d.). SODIUM BENZOATE. Retrieved from [Link]

-

Regulska, E., et al. (2008). Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates, d (ppm). ResearchGate. Retrieved from [Link]

-

Snowhite Chemical Co., LTD. (2025). Sodium Benzoate: Properties, Mechanisms, Applications. Retrieved from [Link]

-

PubMed. (2017). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

AMERICAN ELEMENTS®. (n.d.). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the ions of methoxyfenozide and tebufenozide.... Retrieved from [Link]

- Google Patents. (1988). JPS6330450A - Production of deuterated benzoic acid.

-

Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

-

MDPI. (2024). The Application of a Sodium Benzoate Salt-Nucleating Agent in Recycled Polyethylene Terephthalate: Crystallization Behavior and Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). Sodium benzoate-d5. Retrieved from [Link]

-

SYNMR. (n.d.). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. Retrieved from [Link]

-

ResearchGate. (2025). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na] + ions.... Retrieved from [Link]

-

PubChem. (n.d.). Sodium Benzoate. Retrieved from [Link]

-

Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Retrieved from [Link]

-

Mondstar. (2024). Sodium Benzoate's Role and Applications in Modern Pharmaceutical Formulations. Retrieved from [Link]

-

CK Isotopes. (n.d.). qNMR. Retrieved from [Link]

-

Unibest Industrial Co., Ltd. (2024). 5 Benefits of Deuteration in Drug Discovery. Retrieved from [Link]

-

X-Chem. (n.d.). Flow Chemistry for Contemporary Isotope Labeling. Retrieved from [Link]

-

ACS Publications. (n.d.). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Retrieved from [Link]

-

NIH. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]

-

Institutional Repository. (n.d.). Determination of Sodium Benzoate and Potassium Sorbate Contents in Selected Processed Packed Fruit Juices by Uv-Vis Spectrometry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ACG Publications. (2020). Certification of sodium benzoate solution reference material by HPLC-UV, LC-MS/MS and UV-VIS-NIR spectrophotometry.... Retrieved from [Link]

Sources

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]

- 4. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sodium Benzoate: Uses, Dangers, and Safety [healthline.com]

- 7. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sodium benzoate - Wikipedia [en.wikipedia.org]

- 9. Sodium Benzoate's Role and Applications in Modern Pharmaceutical Formulations [tengerchemical.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. GSRS [precision.fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. guidechem.com [guidechem.com]

- 14. Sodium Benzoate | C7H5O2Na | CID 517055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. americanelements.com [americanelements.com]

- 20. researchgate.net [researchgate.net]

- 21. acgpubs.org [acgpubs.org]

The Gold Standard: A Technical Guide to the Application of Deuterated Internal Standards in Quantitative Analysis

Introduction: The Pursuit of Analytical Certainty

In the landscape of quantitative analysis, particularly within the realms of drug development, clinical diagnostics, and environmental monitoring, the pursuit of accuracy and precision is paramount. The complexity of biological and environmental matrices presents a significant challenge to achieving reliable quantification.[1][2] Matrix effects, such as ion suppression or enhancement in mass spectrometry, along with variability in sample preparation and instrument response, can introduce significant error, leading to unreliable data.[2][3][4] This guide provides an in-depth exploration of the theory and application of deuterated internal standards, a cornerstone of modern analytical chemistry that addresses these challenges head-on, ensuring data integrity and regulatory compliance.[2][5]

Deuterated internal standards are stable isotope-labeled (SIL) analogues of the analyte of interest, where one or more hydrogen atoms have been replaced by deuterium.[1][5] This subtle modification results in a compound that is chemically identical to the analyte in its reactivity and chromatographic behavior but possesses a distinct mass-to-charge ratio (m/z) that allows it to be differentiated by a mass spectrometer.[1][6] This unique characteristic is the foundation of isotope dilution mass spectrometry (IDMS), a powerful technique for achieving the highest level of accuracy in quantitative analysis.[7][8][9]

This guide will delve into the fundamental principles governing the use of deuterated internal standards, their practical applications across various scientific disciplines, and the causality behind the experimental choices that ensure robust and defensible results.

Part 1: The Core Principle - Isotope Dilution Mass Spectrometry (IDMS)

The efficacy of deuterated internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS).[7][8] In this technique, a known amount of the deuterated internal standard is added to the sample at the earliest stage of the analytical workflow, typically before any extraction or clean-up steps.[10] The underlying assumption of IDMS is that the analyte and its deuterated counterpart will behave identically throughout the entire analytical process, from extraction and chromatography to ionization in the mass spectrometer's source.

Because the internal standard and the analyte are chemically identical, any sample loss during preparation, or any suppression or enhancement of the ionization process due to matrix effects, will affect both compounds to the same extent.[2][3] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, irrespective of these variations. This ratio is then used to accurately calculate the concentration of the analyte in the original sample.[11]

Caption: Workflow of Isotope Dilution Mass Spectrometry.

Part 2: Applications Across Scientific Disciplines

The robustness and accuracy afforded by deuterated internal standards have led to their widespread adoption in numerous fields.

Pharmaceutical and Drug Development

In the pharmaceutical industry, the journey of a drug from discovery to market is underpinned by rigorous bioanalytical testing. Deuterated internal standards are indispensable for:

-

Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: Accurate measurement of drug and metabolite concentrations in biological fluids (plasma, urine, etc.) is critical for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[12][13] Deuterated standards ensure the reliability of these measurements, which are fundamental to dose selection and safety assessment.[1][2]

-

Bioequivalence Studies: When comparing a generic drug to its brand-name counterpart, regulatory agencies require stringent proof of bioequivalence. The use of deuterated internal standards in these studies provides the high level of accuracy and precision needed to meet regulatory requirements.[2][14][15]

-

Therapeutic Drug Monitoring (TDM): For drugs with a narrow therapeutic index, TDM is essential to optimize dosage and minimize toxicity. Deuterated internal standards enable clinical laboratories to provide accurate and reliable drug concentration measurements to clinicians.

Clinical Diagnostics and Toxicology

In clinical chemistry and toxicology, deuterated internal standards are crucial for the accurate quantification of endogenous biomarkers, drugs of abuse, and other clinically relevant molecules. Their use minimizes the impact of inter-individual variability in patient samples, leading to more reliable diagnostic and forensic results.[1][10]

Environmental Analysis

The detection and quantification of pollutants and contaminants in environmental matrices such as water, soil, and air are often challenging due to the complexity of the samples and the low concentrations of the analytes.[1][16] Deuterated internal standards are employed to accurately measure levels of pesticides, industrial chemicals, and other environmental toxins, aiding in regulatory compliance and environmental protection efforts.[16]

Part 3: The Causality Behind Experimental Choices - A Self-Validating System

The successful implementation of deuterated internal standards requires a thorough understanding of the principles that govern their behavior and a meticulous approach to method development and validation.

Selection of the Deuterated Internal Standard

The choice of a suitable deuterated internal standard is a critical first step. The ideal standard should possess the following characteristics:

-

High Isotopic Purity: The internal standard should have a high degree of deuterium incorporation (typically ≥98%) to minimize any contribution to the analyte's signal from the unlabeled species.[1][5]

-

Sufficient Mass Difference: The mass difference between the analyte and the internal standard should be large enough (typically ≥ 3 Da) to prevent isotopic crosstalk, where the natural isotopic abundance of the analyte interferes with the signal of the internal standard.[6][17]

-

Isotopic Stability: The deuterium atoms should be located at positions in the molecule that are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix. Labeling at aromatic or other non-labile positions is preferred.

Experimental Protocol: A Step-by-Step Guide to Quantitative Analysis using a Deuterated Internal Standard

The following protocol outlines a typical workflow for the quantification of an analyte in a biological matrix using a deuterated internal standard and LC-MS/MS.

1. Preparation of Stock and Working Solutions:

-

Rationale: Accurate preparation of stock solutions is fundamental to the entire quantitative process.

-

Procedure:

-

Accurately weigh the analyte and deuterated internal standard.

-

Dissolve each in a suitable organic solvent to prepare individual stock solutions of known concentration (e.g., 1 mg/mL).

-

Prepare a working solution of the internal standard by diluting the stock solution to a concentration that will yield a robust signal in the mass spectrometer (e.g., 100 ng/mL).[6]

-

2. Preparation of Calibration Standards and Quality Control (QC) Samples:

-

Rationale: A calibration curve is essential for determining the relationship between the analyte/internal standard response ratio and the analyte concentration. QC samples are used to assess the accuracy and precision of the method.[14][15][18]

-

Procedure:

-

Prepare a series of calibration standards by spiking known amounts of the analyte into a blank biological matrix. The concentration range should encompass the expected concentrations in the study samples.[19]

-

Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.

-

3. Sample Preparation:

-

Rationale: The internal standard must be added early in the process to compensate for variability in extraction recovery.[10]

-

Procedure:

-

To a known volume of each calibration standard, QC sample, and unknown sample, add a fixed volume of the internal standard working solution.

-

Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering matrix components.

-

Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent.

-

4. LC-MS/MS Analysis:

-

Rationale: Chromatographic separation is necessary to resolve the analyte and internal standard from other matrix components, and mass spectrometric detection provides the necessary selectivity and sensitivity.

-

Procedure:

-

Inject a fixed volume of the prepared samples onto the LC-MS/MS system.

-

Develop a chromatographic method that ensures the co-elution of the analyte and the deuterated internal standard.

-

Optimize the mass spectrometer parameters to monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

5. Data Analysis and Quantification:

-

Rationale: The constant ratio of the analyte to the internal standard allows for accurate quantification.

-

Procedure:

-

Integrate the peak areas for the analyte and the internal standard in each chromatogram.

-

Calculate the peak area ratio (analyte/internal standard) for each sample.

-

Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Experimental workflow for quantitative analysis.

Part 4: Data Presentation and Interpretation

The use of a deuterated internal standard significantly improves the quality of quantitative data. The following table illustrates the typical improvement in precision and accuracy when using a deuterated internal standard compared to an external standard or a structural analogue internal standard.

| Parameter | External Standard | Structural Analogue IS | Deuterated IS |

| Precision (%CV) | 15-25% | 5-15% | <5% |

| Accuracy (%Bias) | ±20-30% | ±10-20% | ±5% |

| Matrix Effect | High | Moderate | Minimal |

Note: These are representative values and can vary depending on the analyte, matrix, and method.

The significant reduction in coefficient of variation (%CV) and bias demonstrates the superior ability of deuterated internal standards to compensate for analytical variability.[20][21]

Conclusion: The Unwavering Commitment to Quality

In the demanding landscape of modern scientific research and development, the integrity of quantitative data is non-negotiable. Deuterated internal standards represent a powerful tool for achieving the highest levels of accuracy and precision, thereby ensuring the reliability and defensibility of analytical results.[10] By understanding the core principles of isotope dilution mass spectrometry and adhering to meticulous experimental design and validation, researchers can confidently navigate the complexities of quantitative analysis and contribute to the advancement of science and medicine. The investment in the synthesis and implementation of deuterated internal standards is an investment in the quality and robustness of the data that drives critical decisions in drug development, clinical practice, and environmental protection.[2]

References

- Deuterated Internal Standard: Significance and symbolism. (2025, August 18). Wisdomlib.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc..

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. (2025, October 30). YouTube.

- Isotopic labeling-assisted metabolomics using LC–MS - PMC. National Center for Biotechnology Information.

- USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Amazon S3.

- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.

- Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher.

- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC. National Center for Biotechnology Information.

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace.

- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc..

- The Value of Deuterated Internal Standards. (2017, August 30). KCAS Bio.

- Understanding Internal standards and how to choose them : r/massspectrometry. (2025, June 12). Reddit.

- Guideline on Isotope Dilution Mass Spectrometry. (2017, May 22). OSTI.GOV.

- Isotope Dilution Mass Spectrometry | Books Gateway. (2013, April 24). The Royal Society of Chemistry.

- Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks.

- Clinical Application and Synthesis Methods of Deuterated Drugs. (2025, August 9). ResearchGate.

- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.

- Bioanalytical Method Validation. FDA.

- Clinical Application and Synthesis Methods of Deuterated Drugs. (2022, November 22). PubMed.

- (PDF) Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. (2025, August 7). ResearchGate.

- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online.

- How to remove matrix effect in LC-MS/MS?. (2012, August 25). ResearchGate.

- Isotope dilution. Wikipedia.

- ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024, January 27). ICH.

- Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. (2018, October 18). University of Strathclyde.

- Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. (2021, January 19). ResearchGate.

- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.

- Mitigating Matrix Effects in LC–ESI–MS-MS Analysis of a Urinary Biomarker of Xylenes Exposure | Journal of Analytical Toxicology. Oxford Academic.

- Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous. (2022, November 1). ScienceDirect.

- FDA Draft Guidance for Industry - Bioanalytical Method Validation. (2013, December 12). Regulations.gov.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. reddit.com [reddit.com]

- 7. osti.gov [osti.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. Isotope dilution - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fda.gov [fda.gov]

- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 16. wisdomlib.org [wisdomlib.org]

- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 18. database.ich.org [database.ich.org]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

Precision Quantitation of Benzoate in Complex Matrices: A Sodium Benzoate-d5 Internal Standard Protocol

Executive Summary

In the quantitative analysis of sodium benzoate (E211) and benzoic acid, matrix interference is the primary adversary. Whether analyzing processed foods, beverages, or biological fluids (plasma/urine), the suppression or enhancement of ionization in Liquid Chromatography-Mass Spectrometry (LC-MS) can compromise data integrity.

This guide details the application of Sodium Benzoate-d5 (Benzoic acid-d5 sodium salt) as a Stable Isotope Labeled (SIL) Internal Standard (IS). Unlike structural analogs, Sodium Benzoate-d5 shares near-identical physicochemical properties with the target analyte but is mass-differentiated by 5 Daltons. This allows it to co-elute with the analyte, experiencing the exact same matrix effects and ionization conditions, thereby providing a self-correcting quantitation mechanism known as Isotope Dilution Mass Spectrometry (IDMS).

Technical Rationale: The Mechanism of Correction

Why Sodium Benzoate-d5?

-

Co-Elution: The deuterium labeling on the phenyl ring (

) minimally affects lipophilicity compared to the proteo-form ( -

Matrix Effect Compensation: If a co-eluting matrix component suppresses the signal of Benzoate by 30%, it will also suppress the Benzoate-d5 by 30%. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.

-

Extraction Efficiency: Adding the IS prior to sample preparation corrects for recovery losses during protein precipitation or liquid-liquid extraction.

Physicochemical Profile[1][2][3]

| Property | Sodium Benzoate (Analyte) | Sodium Benzoate-d5 (IS) |

| Formula | ||

| MW (Salt) | 144.10 g/mol | ~149.13 g/mol |

| Active Species | Benzoate anion ( | Benzoate-d5 anion ( |

| m/z (ESI-) | 121.0 | 126.0 |

| Solubility | High (Water) | High (Water) |

Experimental Workflow

The following diagram outlines the critical path for Isotope Dilution quantitation. Note the "Spike IS" step occurs before any matrix manipulation to ensure full tracking of recovery.

Figure 1: Critical path for IDMS workflow. Note that IS spiking precedes extraction to correct for procedural losses.

Protocol 1: Standard Solution Preparation

Objective: Create stable stock and working solutions. Safety: Sodium benzoate is generally safe, but standard laboratory PPE (gloves, goggles) is mandatory.

Internal Standard Stock Solution (1.0 mg/mL)

-

Weigh 10.0 mg of Sodium Benzoate-d5 (isotopic purity >98%) into a 10 mL volumetric flask.

-

Note: Adjust weight based on the specific salt form or purity certificate.

-

-

Dissolve in 50:50 Methanol:Water (v/v) .

-

Rationale: Pure water is acceptable, but methanol inhibits microbial growth during storage.

-

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Store at -20°C in amber glass vials. Stability: >6 months.

Working Internal Standard (WIS) Solution (10 µg/mL)

-

Dilute 100 µL of Stock Solution into 9.9 mL of Water .

-

Prepare fresh weekly.

-

Target Concentration: The final concentration in the vial should yield a signal intensity of ~10^5 - 10^6 cps (mid-range of the detector).

-

Protocol 2: Sample Preparation (Generic Biological/Beverage)

Objective: Extract benzoate while removing proteins and particulates.

Procedure

-

Aliquot: Transfer 50 µL of sample (plasma, urine, or degassed beverage) into a 1.5 mL centrifuge tube.

-

Spike IS: Add 20 µL of WIS (Sodium Benzoate-d5, 10 µg/mL).

-

Critical Step: Vortex gently for 10 seconds and let stand for 10 minutes. This allows the IS to bind to matrix components similarly to the analyte.

-

-

Precipitation/Extraction: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Rationale: Acetonitrile precipitates proteins; formic acid ensures benzoic acid is protonated (

) for better solubility in organic solvent, though the MS detects the anion.

-

-

Vortex & Centrifuge: Vortex vigorously for 1 min. Centrifuge at 12,000 x g for 10 min at 4°C.

-

Dilution: Transfer 100 µL of the supernatant to an autosampler vial containing 400 µL of Water (0.1% Formic Acid).

-

Rationale: Diluting the organic extract with water ensures the solvent strength is compatible with the initial LC gradient (usually aqueous), preventing peak broadening.

-

Instrumental Method (LC-MS/MS)[1][2][3][4][5][6][7][8][9][10]

System: Triple Quadrupole MS coupled to UHPLC.

LC Parameters

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 5 mM Ammonium Acetate + 0.05% Acetic Acid (pH ~4.5).

-

Expert Insight: Acidic pH is crucial. At neutral pH, benzoate is fully ionized and elutes in the void volume. pH 4.5 keeps it partially protonated for retention.

-

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% -> 90% B

-

3.0-4.0 min: 90% B (Wash)

-

4.0-4.1 min: 90% -> 5% B

-

4.1-6.0 min: 5% B (Re-equilibration)

-

MS Parameters (ESI Negative Mode)

Benzoic acid ionizes best in negative mode as the carboxylate anion

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Dwell Time (ms) |

| Benzoate | 121.0 | 77.0 | 15 | 50 |

| Benzoate-d5 (IS) | 126.0 | 82.0 | 15 | 50 |

-

Mechanism:

-

Benzoate (121) loses

(44 Da) to form the phenyl radical anion (77). -

Benzoate-d5 (126) loses

(44 Da) to form the deuterated phenyl radical anion (82).

-

Logic Map: Troubleshooting Matrix Effects

When recoveries are low or precision is poor, use this logic flow to diagnose the issue.

Figure 2: Diagnostic decision tree for troubleshooting IS performance issues.

Validation & Quality Assurance

To ensure the protocol is "self-validating," the following criteria must be met:

-

Linearity: The calibration curve (Ratio of Analyte Area / IS Area vs. Concentration) must have

. -

Response Factor Consistency: The IS peak area in samples should be within ±20% of the IS peak area in pure standards (unless heavy suppression is noted and corrected).

-

Blank Check: Inject a "Double Blank" (Matrix without Analyte or IS) and a "Blank" (Matrix + IS only).

-

Requirement: No interference at m/z 121 in the Blank sample (checking for IS impurity).

-

Note: High purity d5-benzoate is required to prevent "cross-talk" where the IS contains traces of d0-benzoate.

-

References

-

European Reference Laboratory for Pesticides. (2014). Validation of MRM extraction methods for high protein content pulses. Retrieved from

-

Lee, I., Ahn, S., & Kim, Y. S. (2008).[2] Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry. Bulletin of the Korean Chemical Society.[2] Retrieved from

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 23671533, Sodium benzoate-d5. Retrieved from

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from

Sources

Application Note: Quantitative Analysis of Benzoate using Sodium Benzoate-d5 via LC-MS/MS

Introduction & Scientific Rationale

Benzoic acid and its salts (benzoates) are ubiquitous in two critical sectors: food safety and clinical pharmacology.[1] In the food industry, they serve as preservatives (E211) inhibiting microbial growth in acidic environments.[2] In clinical settings, Sodium Benzoate is a therapeutic agent for urea cycle disorders and nonketotic hyperglycinemia (NKH), where it facilitates ammonia excretion as hippurate.[3][4]

Precise quantification is challenging due to complex matrices (e.g., plasma proteins, high-sugar beverage syrups) that cause ion suppression or enhancement in electrospray ionization (ESI). Traditional external calibration often fails to compensate for these matrix effects, leading to significant quantitative errors.

The Solution: Isotope Dilution Mass Spectrometry (IDMS) This protocol utilizes Sodium Benzoate-d5 (ring-deuterated) as an Internal Standard (IS). Because the physicochemical properties of the deuterated analog mimic the target analyte almost perfectly, it co-elutes and experiences the exact same matrix effects. By quantifying the ratio of the analyte response to the IS response, matrix-induced errors are mathematically nullified.

Materials & Reagents

| Component | Chemical Name | CAS Number | Molecular Weight | Function |

| Analyte | Sodium Benzoate | 532-32-1 | 144.11 g/mol | Target Compound |

| Internal Standard | Sodium Benzoate-d5 | 62790-26-5 | 149.13 g/mol | Normalization Reference |

| Solvent A | Water (LC-MS Grade) | 7732-18-5 | 18.02 g/mol | Mobile Phase |

| Solvent B | Acetonitrile | 75-05-8 | 41.05 g/mol | Mobile Phase/Precipitant |

| Modifier | Formic Acid | 64-18-6 | 46.03 g/mol | pH Adjustment (Protonation control) |

Experimental Protocol

Standard Preparation

Objective: Create a calibration curve that brackets the expected concentration range (e.g., 0.1 – 100 µg/mL).

-

Stock Solution A (Analyte): Dissolve 10 mg Sodium Benzoate in 10 mL Methanol (1 mg/mL).

-

Stock Solution B (IS): Dissolve 10 mg Sodium Benzoate-d5 in 10 mL Methanol (1 mg/mL).

-

Working IS Solution: Dilute Stock B to a fixed concentration (e.g., 5 µg/mL) in 50:50 Water:Methanol. This concentration must be added constantly to all samples and standards.

Sample Preparation

Matrix 1: Clinical Plasma (Protein Precipitation)

-

Pipette 50 µL of plasma into a centrifuge tube.

-

Add 20 µL of Working IS Solution.

-

Add 200 µL of cold Acetonitrile (to precipitate proteins).

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer supernatant to an autosampler vial.

Matrix 2: Beverages (Dilution)

-

Degas sample (if carbonated) by sonication for 10 mins.

-

Dilute sample 1:100 with water to reduce sugar load.

-

Mix 100 µL of diluted sample with 20 µL of Working IS Solution.

-

Filter through a 0.22 µm PTFE syringe filter into a vial.

LC-MS/MS Instrumentation Parameters

Liquid Chromatography (LC)

-

Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

-

Flow Rate: 0.3 mL/min.

-

Injection Vol: 5 µL.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile.

Gradient Profile:

| Time (min) | % B | Description |

|---|---|---|

| 0.0 | 5 | Initial Hold |

| 1.0 | 5 | Start Elution |

| 4.0 | 90 | Ramp to Organic |

| 5.0 | 90 | Wash |

| 5.1 | 5 | Re-equilibration |

| 8.0 | 5 | End Run |

Mass Spectrometry (MS/MS)

-

Polarity: Negative Mode (Benzoic acid forms [M-H]⁻ easily).

-

Capillary Voltage: -2.5 kV.

-

Gas Temp: 350°C.

MRM Transitions (Multiple Reaction Monitoring):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |

|---|---|---|---|---|

| Benzoate | 121.0 | 77.0 | 15 | Decarboxylation (-CO₂) |

| Benzoate-d5 | 126.0 | 82.0 | 15 | Decarboxylation (-CO₂) |

Visualizing the Workflow & Mechanism

Analytical Workflow Diagram

This diagram illustrates the critical path from sample spiking to data output, emphasizing the point of convergence for the Analyte and IS.

Caption: Step-by-step IDMS workflow ensuring matrix compensation via co-eluting Internal Standard.

Fragmentation Mechanism (Negative Mode)

Understanding the transition is vital for troubleshooting interferences. The loss of CO₂ is highly specific.

Caption: MS/MS fragmentation pathway showing the specific decarboxylation of the benzoate anion.

Results & Discussion

Data Interpretation

In an IDMS method, the absolute peak area is less important than the Area Ratio .

-

Linearity: Plot Concentration (X) vs. Ratio (Y). The

value should be > 0.995.[8][9]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Retention Time: Benzoate and Benzoate-d5 should elute within ±0.05 min of each other. Deuterium isotope effects may cause the d5-analog to elute slightly earlier (fraction of a second), but they must overlap significantly to correct for matrix effects effectively.

Validation Criteria (Acceptance Limits)

| Parameter | Acceptance Criteria | Notes |

| Accuracy | 85-115% | At 3 concentration levels (Low, Mid, High) |

| Precision (CV%) | < 15% | Intra-day and Inter-day |

| Recovery | > 80% | Absolute recovery (Area spiked / Area neat) |

| Matrix Effect | 90-110% | (Slope Matrix / Slope Solvent) * 100 |

Troubleshooting Guide

Issue 1: Signal Suppression (Low Sensitivity)

-

Cause: Co-eluting phospholipids in plasma or high sugar content in beverages.

-

Fix: Improve sample cleanup (e.g., switch from protein ppt to Solid Phase Extraction - SPE) or increase the dilution factor.

Issue 2: "Ghost" Peak in Blank

-

Cause: Carryover from a previous high-concentration sample.

-

Fix: Add a needle wash step with 50:50 Methanol:Water + 0.1% Formic Acid. Ensure the gradient has a sufficient "wash" phase (90% B).

Issue 3: Non-Linear Calibration

-

Cause: Detector saturation at high concentrations.

-

Fix: Use a quadratic fit or dilute samples that fall outside the linear dynamic range.

References

-

US National Library of Medicine. Sodium benzoate - PubChem Compound Summary. PubChem.[10][11] [Link]

-

World Health Organization (WHO). Benzoic Acid and Sodium Benzoate - Concise International Chemical Assessment Document 26.[Link]

-

European Food Safety Authority (EFSA). Scientific Opinion on the re-evaluation of benzoic acid (E 210), sodium benzoate (E 211)... as food additives. EFSA Journal. [Link]

-

Journal of Chromatography B. Determination of benzoic acid and hippuric acid in human plasma and urine by high-performance liquid chromatography.[Link]

Sources

- 1. annexechem.com [annexechem.com]

- 2. justlonghealth.com [justlonghealth.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Negative Paper Spray Ionization Mass Spectrometry for the Determination of Endocrine-Disrupting Chemicals with Application to Paraben Analysis in Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. HPLC and LC-MS/MS methods for determination of sodium benzoate and potassium sorbate in food and beverages: performances of local accredited laboratories via proficiency tests in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]

- 10. Sodium benzoate-d5 | C7H5NaO2 | CID 23671533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 苯甲酸钠-d5 98 atom % D | Sigma-Aldrich [sigmaaldrich.cn]

Sodium benzoate-d5 for GC-MS analysis

Application Note: High-Precision Quantitation of Sodium Benzoate via GC-MS using Sodium Benzoate-d5 Internal Standard

Abstract

Sodium benzoate is a ubiquitous preservative in food, beverages, and pharmaceuticals, and a critical metabolite in the treatment of urea cycle disorders. Accurate quantification is often hindered by complex matrices (e.g., high-sugar syrups, plasma proteins) that suppress ionization or affect extraction efficiency. This protocol details a robust Stable Isotope Dilution Assay (SIDA) using Sodium Benzoate-d5 as an internal standard. By spiking the deuterated analog prior to sample preparation, this method automatically corrects for analyte loss during extraction and instrument drift, ensuring high reproducibility and accuracy.

Chemical & Physical Properties

The internal standard, Sodium Benzoate-d5, possesses physical properties nearly identical to the native analyte but is distinct by mass spectrometry due to the deuterium labeling on the aromatic ring.

| Property | Native Analyte (Target) | Internal Standard (IS) |

| Compound Name | Sodium Benzoate | Sodium Benzoate-d5 |

| Analyzed Form | Benzoic Acid (after acidification) | Benzoic Acid-d5 (after acidification) |

| CAS Number | 532-32-1 | 62790-26-5 |

| Molecular Weight (Salt) | 144.10 g/mol | 149.13 g/mol |

| Derivatized MW (TMS) | 194.30 m/z | 199.33 m/z |

| Key Mass Shift | M+0 | M+5 |

| Solubility | Water, Ethanol | Water, Ethanol |

Experimental Workflow Logic

The core principle of this protocol is Isotopic Dilution . The d5-IS is added to the sample before any manipulation. Since the d5-analog behaves chemically identically to the native benzoate during extraction and derivatization, any loss of the native analyte is mirrored by the IS. The final quantification relies on the ratio of the signals, rendering the result independent of absolute recovery rates.

Workflow Diagram

Figure 1: Step-by-step workflow ensuring the Internal Standard equilibrates with the matrix before extraction.